Bromo-PEG12-acid
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Overview
Description
Bromo-PEG12-acid is a polyethylene glycol (PEG) derivative with a bromine atom and a carboxylic acid group. It is commonly used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugation applications. The compound is known for its high purity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo-PEG12-acid can be synthesized through a series of chemical reactions involving the introduction of a bromine atom and a carboxylic acid group to a PEG chain. The typical synthetic route involves the following steps:
PEGylation: The PEG chain is first activated using a suitable reagent such as tosyl chloride or mesyl chloride.
Bromination: The activated PEG chain is then reacted with a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may include additional purification steps such as column chromatography or recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Bromo-PEG12-acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as thiols, amines, or azides.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amidation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and azides. Typical conditions involve the use of a base such as triethylamine or sodium hydroxide.
Esterification: Common reagents include alcohols and catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Nucleophilic Substitution: Thiol-PEG12-acid, Amine-PEG12-acid, Azide-PEG12-acid.
Esterification: PEG12-acid esters.
Amidation: PEG12-acid amides.
Scientific Research Applications
Bromo-PEG12-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in the development of drug delivery systems and PROTACs for targeted protein degradation.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
Bromo-PEG12-acid exerts its effects primarily through its functional groups. The bromine atom allows for nucleophilic substitution reactions, enabling the attachment of various nucleophiles. The carboxylic acid group facilitates esterification and amidation reactions, allowing for the formation of stable covalent bonds with other molecules. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, promoting the selective degradation of the target protein via the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
- Bromo-PEG1-acid
- Bromo-PEG2-acid
- Bromo-PEG3-acid
- Bromo-PEG4-acid
- Bromo-PEG5-acid
- Bromo-PEG8-acid
Uniqueness
Bromo-PEG12-acid is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous media compared to shorter PEG derivatives. This makes it particularly useful in applications requiring extended reach or enhanced solubility, such as in the synthesis of PROTACs and other bioconjugation processes .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53BrO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTZWCVOBWHIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H53BrO14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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